molecular formula C13H10N2O2 B13885770 2-(4-Methoxyphenyl)-oxazolo[5,4-b]pyridine

2-(4-Methoxyphenyl)-oxazolo[5,4-b]pyridine

Cat. No.: B13885770
M. Wt: 226.23 g/mol
InChI Key: XSQHMVOEJCXGRA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine is a heterocyclic compound that features both oxazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxyphenyl group enhances its chemical properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the formation of the oxazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit bacterial DNA gyrase, which is crucial for bacterial replication . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Trifluoromethylphenyl)-[1,3]oxazolo[5,4-b]pyridine
  • 2-(4-Trifluoromethoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine

Uniqueness

Compared to similar compounds, 2-(4-methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine exhibits unique properties due to the presence of the methoxy group. This functional group can influence the compound’s reactivity and biological activity, making it a distinct and valuable compound for research .

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

2-(4-methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C13H10N2O2/c1-16-10-6-4-9(5-7-10)12-15-11-3-2-8-14-13(11)17-12/h2-8H,1H3

InChI Key

XSQHMVOEJCXGRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)N=CC=C3

Origin of Product

United States

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